1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
Overview
Description
1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrole ring substituted with a phenyl group, a carboxylic acid group, and an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound contains an n-tert-butyloxycarbonyl (n-boc) group , which is a classical masking functionality employed in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.
Mode of Action
The compound’s mode of action involves the selective deprotection of the N-Boc group . This process is achieved by using oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The deprotection of the N-Boc group can lead to changes in the compound’s structure and properties, which may affect its interaction with its targets.
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the deprotection of the N-Boc group using oxalyl chloride occurs under room temperature conditions . This suggests that temperature could be a key environmental factor influencing the compound’s action. Other environmental factors such as pH, presence of other chemicals, and cellular conditions could also potentially influence the compound’s efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a suitable ketone
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated synthesis platforms can also streamline the production process, reducing the need for manual intervention and improving reproducibility.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The pyrrole ring can undergo reduction reactions, although this is less common due to its stability.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.
Reduced Pyrrole: Formed by the reduction of the pyrrole ring.
Substituted Phenyl Group: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
This compound has found applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It can be used in the production of advanced materials and polymers.
Comparison with Similar Compounds
1-(N-tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the pyrrole ring.
2-Methyl-5-phenylpyrrole-3-carboxylic acid: Lacks the Boc-protected aminoethyl group.
N-tert-Butoxycarbonyl-2-aminoethanol: Similar protecting group but different core structure.
Uniqueness: 1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring, phenyl group, carboxylic acid group, and Boc-protected aminoethyl group
Properties
IUPAC Name |
2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-5-phenylpyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-15(17(22)23)12-16(14-8-6-5-7-9-14)21(13)11-10-20-18(24)25-19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFAECVCTWTIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370842 | |
Record name | 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-27-6 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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